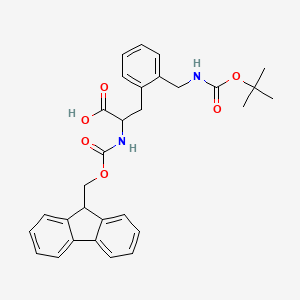
Fmoc-L-2-aminomethyl-Phe(Boc)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-2-aminomethyl-Phe(Boc) is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptide chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-aminomethyl-Phe(Boc) typically involves the protection of the amino and carboxyl groups of phenylalanine. The Fmoc group is introduced to protect the amino group, while the Boc group protects the side chain amine. The synthesis can be carried out using standard peptide synthesis protocols, which include steps such as coupling, deprotection, and purification .
Industrial Production Methods
Industrial production of Fmoc-L-2-aminomethyl-Phe(Boc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions
Fmoc-L-2-aminomethyl-Phe(Boc) undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of functional groups under certain conditions
Common Reagents and Conditions
Deprotection: Fmoc group is typically removed using piperidine in a polar solvent like dimethylformamide (DMF). .
Coupling: Common reagents include carbodiimides (e.g., DCC, EDC) and coupling additives like HOBt or HOAt
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
科学的研究の応用
Chemistry
In chemistry, Fmoc-L-2-aminomethyl-Phe(Boc) is used in the synthesis of complex peptides and proteins. It allows for the precise assembly of peptide chains, which are essential for studying protein structure and function .
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors. These tools help in studying biological pathways and identifying potential therapeutic targets .
Medicine
In medicine, peptides synthesized using Fmoc-L-2-aminomethyl-Phe(Boc) are used in drug development. These peptides can act as drugs themselves or as components of drug delivery systems .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology and materials science .
作用機序
The mechanism of action of Fmoc-L-2-aminomethyl-Phe(Boc) involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain amine groups, respectively, during the synthesis process. This protection allows for the selective formation of peptide bonds without unwanted side reactions .
類似化合物との比較
Similar Compounds
- Fmoc-L-3-aminomethyl-Phe(Boc)
- Fmoc-L-4-aminomethyl-Phe(Boc)
- Fmoc-L-2-methyl-Phe(Boc)
Uniqueness
Fmoc-L-2-aminomethyl-Phe(Boc) is unique due to its specific protecting groups and the position of the aminomethyl group on the phenylalanine backbone. This uniqueness allows for the synthesis of peptides with specific sequences and properties, making it a valuable tool in peptide chemistry.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANGKBPWIFXZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

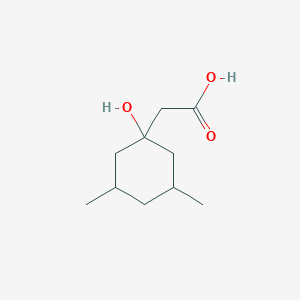
![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
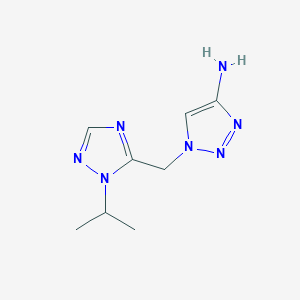
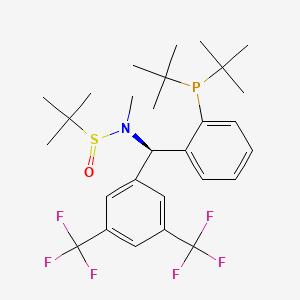
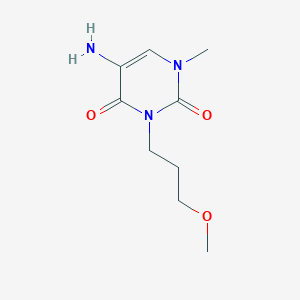
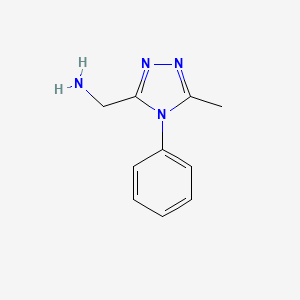
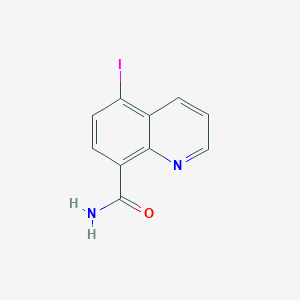
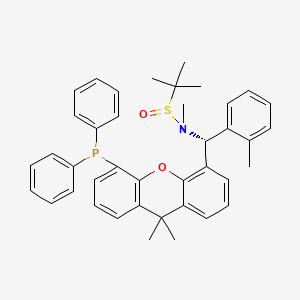
![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)

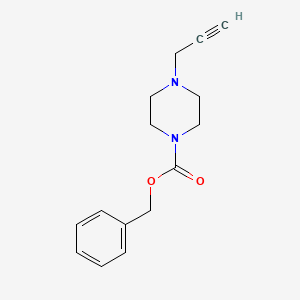
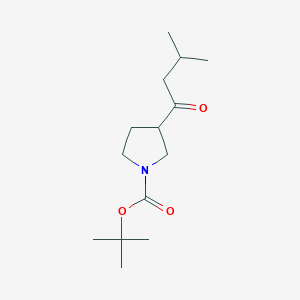
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)
